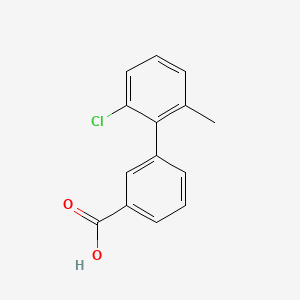

2'-Chloro-6'-methylbiphenyl-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

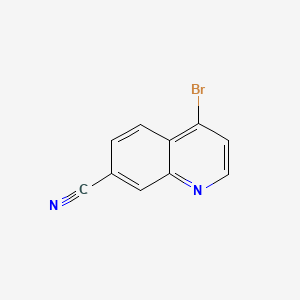

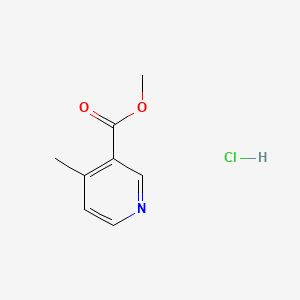

“2’-Chloro-6’-methylbiphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H11ClO2 . It has a molecular weight of 246.69 g/mol . The compound is also known by other names such as “3-(2-chloro-6-methylphenyl)benzoic acid” and "2-Chloro-6-methylbiphenyl-3-carboxylic acid" .

Molecular Structure Analysis

The InChI string of “2’-Chloro-6’-methylbiphenyl-3-carboxylic acid” isInChI=1S/C14H11ClO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) . The compound has a canonical SMILES representation of CC1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)C(=O)O . Physical And Chemical Properties Analysis

“2’-Chloro-6’-methylbiphenyl-3-carboxylic acid” has several computed properties . It has a XLogP3-AA value of 4.1, indicating its lipophilicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors. Its topological polar surface area is 37.3 Ų, and it has a rotatable bond count of 2 .Scientific Research Applications

Liquid-Liquid Extraction (LLE) of Carboxylic Acids

Carboxylic acids are pivotal in the production of bio-based plastics, leading to increased interest in their efficient recovery from aqueous streams. The review by Sprakel and Schuur (2019) highlights advancements in solvent development for the LLE of carboxylic acids, focusing on the introduction of new solvents like ionic liquids and improvements in traditional solvents. This research underlines the importance of solvent selection and regeneration strategies in optimizing the LLE process, crucial for economic and environmental considerations in industrial applications (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) review the impact of carboxylic acids on engineered microbes used in fermentative production, a key concern in biotechnological applications. The study discusses how carboxylic acids, despite their potential as biorenewable chemicals, can inhibit microbial growth at concentrations below desired yields. Understanding the mechanisms of this inhibition is crucial for developing strategies to engineer more robust microbial strains, enhancing the efficiency of bioproduction processes (Jarboe et al., 2013).

Anticancer Properties of Cinnamic Acid Derivatives

The review by De, Baltas, and Bedos-Belval (2011) focuses on the medicinal research of cinnamic acid derivatives, highlighting their potential as antitumor agents. This review underscores the significance of structural modifications of cinnamic acid to develop compounds with enhanced antitumor efficacy, reflecting the broader potential of carboxylic acid derivatives in pharmaceutical research (De, Baltas, & Bedos-Belval, 2011).

Environmental Impact and Toxicity of Herbicides

Zuanazzi, Ghisi, and Oliveira (2020) provide a scientometric review of the toxicity of the 2,4-D herbicide, a carboxylic acid derivative. This study highlights the environmental and health implications of widespread herbicide use, emphasizing the need for research focused on molecular biology, exposure assessment, and pesticide degradation. Such studies are crucial for developing safer agricultural practices and mitigating the environmental impact of chemical pollutants (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name |

3-(2-chloro-6-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYVLGDWTGENRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681779 |

Source

|

| Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-6'-methylbiphenyl-3-carboxylic acid | |

CAS RN |

1215206-66-8 |

Source

|

| Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)

![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)

![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)